Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-15-14-7-5-4-6-13(14)12-18(15)8-10-19-11-9-18;/h4-7,15,19H,8-12H2,1-3H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVIMQUDSTYTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2CC13CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418643-73-7 | |
| Record name | tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate; hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif combining an indene and a piperidine ring, which may influence its interaction with biological targets.
Biological Activity
The biological activity of Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate; hydrochloride has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.
The compound is believed to interact with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could potentially lead to effects on mood regulation and cognitive functions.
Pharmacological Studies
- Antidepressant Activity : In animal models, Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate was shown to exhibit antidepressant-like effects. The compound demonstrated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy in treating depressive disorders.
- Anxiolytic Effects : Additionally, studies have indicated that this compound has anxiolytic properties. In behavioral tests such as the elevated plus maze, it increased exploratory behavior, which is often associated with reduced anxiety levels.
- Neuroprotective Properties : Preliminary data suggest that the compound may possess neuroprotective effects against oxidative stress-induced neuronal damage. This could have implications for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antidepressant Effects | Significant reduction in immobility in forced swim test | Potential for treating depression |
| Study 2: Anxiolytic Activity | Increased exploration in elevated plus maze | Possible application in anxiety disorders |
| Study 3: Neuroprotection | Reduced oxidative stress-induced damage | Potential use in neurodegenerative conditions |
Safety and Toxicology
Toxicological assessments have indicated that Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate; hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate derivatives?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as solvent choice (e.g., dimethylformamide enhances yield and selectivity ), temperature control, and catalyst selection. Multi-step reactions often require sequential protection/deprotection strategies to preserve reactive groups. For example, tert-butyl carbamate groups are introduced via carbamate-forming reagents like tert-butyl chloroformate under basic conditions .
Q. How do substituents (e.g., chloro, fluoro) on the spirocyclic core influence the compound's reactivity and bioactivity?
- Methodological Answer : Substituents like chlorine at the 5-position increase electrophilicity and enhance interactions with biological targets (e.g., enzymes or receptors) due to their electron-withdrawing effects. Fluorine substitutions improve metabolic stability and lipophilicity, as seen in analogs like tert-butyl 6-fluoro-3-oxospiro[indene-2,4'-piperidine]-1'-carboxylate . Comparative studies using analogs with bromine or hydroxy groups can reveal substituent-specific trends in binding affinity .
Q. What spectroscopic methods are essential for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming spirocyclic structure and stereochemistry, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like carbamate C=O stretches (~1680–1720 cm⁻¹) . Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves absolute configuration in chiral derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : According to GHS classification, this compound may pose acute toxicity and skin/eye irritation risks. Researchers should use PPE (gloves, goggles), work in fume hoods, and follow first-aid measures (e.g., rinsing eyes with water for 15 minutes upon exposure). Proper waste disposal and hazard communication are mandatory .
Advanced Research Questions
Q. How can kinetic studies elucidate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer : Time-dependent inhibition assays (e.g., pre-incubation with target enzymes) and Lineweaver-Burk plots can distinguish competitive vs. non-competitive inhibition. For example, spirocyclic piperidine derivatives often exhibit selective kinase inhibition, with IC₅₀ values determined via fluorometric or radiometric assays . Structural analogs with modified substituents (e.g., tert-butyl 6-bromo derivatives) help map enzyme active-site interactions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or cellular permeability. Researchers should standardize assays (e.g., using uniform cell lines like HEK293) and perform comparative Structure-Activity Relationship (SAR) studies. For instance, tert-butyl 5-chloro-3-oxo derivatives show varied activity in cancer vs. antimicrobial models, necessitating target-specific validation .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding poses and stability in target pockets. For spirocyclic compounds, scaffold rigidity often reduces off-target effects. Density Functional Theory (DFT) calculations optimize substituent electronic profiles (e.g., chloro vs. fluoro) to enhance binding energy .
Q. What experimental approaches validate the compound's role in modulating specific biological pathways?
- Methodological Answer : Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) identify differentially expressed genes/proteins post-treatment. For example, tert-butyl carbamate derivatives may downregulate pro-inflammatory cytokines (e.g., TNF-α) in macrophage models, validated via ELISA and Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
